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Compound of Interest

Compound Name: 4-Fluoro-3-methoxybenzaldehyde

Cat. No.: B144112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Fluoro-3-methoxybenzaldehyde is an aromatic aldehyde that serves as a valuable building

block in organic synthesis, particularly in the fields of medicinal chemistry and materials

science. Its substituted benzaldehyde structure, featuring both a fluorine atom and a methoxy

group, allows for diverse chemical modifications, making it an important intermediate in the

synthesis of more complex molecules with potential biological activity. This guide provides a

comprehensive overview of its molecular structure, properties, synthesis, and spectral

characterization.

Molecular Structure and Properties
4-Fluoro-3-methoxybenzaldehyde possesses a benzene ring substituted with an aldehyde

group (-CHO), a fluorine atom at position 4, and a methoxy group (-OCH3) at position 3. The

presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group

influences the reactivity of the aromatic ring and the aldehyde functional group.

Molecular Structure:

Chemical Identifiers and Properties:
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Property Value Reference

Molecular Formula C₈H₇FO₂ [1]

Molecular Weight 154.14 g/mol [1][2]

CAS Number 128495-46-5 [1][2]

IUPAC Name
4-fluoro-3-

methoxybenzaldehyde
[1]

Synonyms
4-Fluoro-m-anisaldehyde, 3-

methoxy-4-fluorobenzaldehyde
[1]

Appearance
White to light yellow crystalline

powder

Melting Point 58-62 °C [2]

Boiling Point 93 °C at 4.5 Torr

Solubility

Soluble in common organic

solvents such as

dichloromethane and ethyl

acetate.

Synthesis of 4-Fluoro-3-methoxybenzaldehyde
A common and effective method for the synthesis of 4-Fluoro-3-methoxybenzaldehyde is

through the oxidation of the corresponding alcohol, (4-fluoro-3-methoxyphenyl)methanol.

Experimental Protocol: Oxidation of (4-fluoro-3-
methoxyphenyl)methanol
Objective: To synthesize 4-Fluoro-3-methoxybenzaldehyde by the oxidation of (4-fluoro-3-

methoxyphenyl)methanol using manganese dioxide.

Materials:

(4-fluoro-3-methoxyphenyl)methanol (5.00 g, 0.03 mol)
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Manganese dioxide (MnO₂) (33.4 g, 0.38 mol)

Dichloromethane (CH₂Cl₂) (100 mL)

Nitrogen gas (N₂)

Arbacel (filter aid)

Round-bottom flask

Reflux condenser

Stirring apparatus

Heating mantle

Filtration apparatus

Rotary evaporator

Procedure:

To a round-bottom flask, add (4-fluoro-3-methoxyphenyl)methanol (5.00 g, 0.03 mol) and

dichloromethane (100 mL).

Under a nitrogen atmosphere, add manganese dioxide (33.4 g, 0.38 mol) to the solution.

Equip the flask with a reflux condenser and stir the reaction mixture vigorously.

Heat the mixture to a mild reflux and maintain for 16 hours.

After the reaction is complete, cool the mixture to room temperature.

Filter the mixture through a pad of Arbacel to remove the manganese dioxide.

Wash the filter cake with additional dichloromethane.

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
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The resulting white solid is 4-Fluoro-3-methoxybenzaldehyde.

Results:

Yield: 4.18 g (85%)

Appearance: White solid

Synthesis Workflow Diagram

Synthesis of 4-Fluoro-3-methoxybenzaldehyde

Reactants Reaction Conditions

Work-up

(4-fluoro-3-methoxyphenyl)methanol

Oxidation Reaction

in

Manganese Dioxide (MnO2)

with

Dichloromethane (CH2Cl2)

in

Nitrogen Atmosphere Mild Reflux 16 hours

Filtration through Arbacel

Concentration in vacuo

4-Fluoro-3-methoxybenzaldehyde
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Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-Fluoro-3-methoxybenzaldehyde.

Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

9.91 s 1H
Aldehyde proton (-

CHO)

7.50 d 1H Aromatic proton

7.43 m 1H Aromatic proton

7.23 d 1H Aromatic proton

3.96 s 3H
Methoxy protons (-

OCH₃)

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. While

a specific experimental spectrum for 4-Fluoro-3-methoxybenzaldehyde is not readily

available in the cited literature, data for the closely related 3-methoxybenzaldehyde in DMSO-

d₆ shows characteristic peaks at δ 193.0 (C=O), 159.8, 137.6, 130.3, 122.5, 121.0, 112.9

(aromatic carbons), and 55.4 (-OCH₃)[3]. The presence of the fluorine atom in 4-fluoro-3-
methoxybenzaldehyde would be expected to cause splitting of the adjacent carbon signals.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for 4-Fluoro-3-methoxybenzaldehyde are expected to be as
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follows, based on typical values for similar compounds:

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch (-OCH₃)

~2830 and ~2720 Medium Aldehyde C-H stretch

~1700-1680 Strong Aldehyde C=O stretch

~1600-1450 Medium to Strong Aromatic C=C stretch

~1275-1200 Strong Aryl-O stretch

~1100-1000 Strong C-O stretch (-OCH₃)

~1200-1100 Strong C-F stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, which helps in determining the molecular weight and structure. For 4-Fluoro-3-
methoxybenzaldehyde, the molecular ion peak (M⁺) would be observed at m/z 154. Key

fragmentation patterns for benzaldehydes typically involve the loss of a hydrogen radical (M-1)

and the formyl radical (M-29).

Predicted Mass Spectrometry Fragmentation:

m/z Interpretation

154 Molecular ion [M]⁺

153 Loss of a hydrogen radical [M-H]⁺

125 Loss of a formyl radical [M-CHO]⁺
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Applications in Research and Drug Development
While specific signaling pathways involving 4-Fluoro-3-methoxybenzaldehyde are not

extensively documented, its utility as a synthetic intermediate is well-established in the context

of drug discovery and materials science. Fluorinated organic compounds are of significant

interest to medicinal chemists as the introduction of fluorine can enhance metabolic stability,

binding affinity, and lipophilicity of drug candidates.

Potential Applications:

Precursor for Active Pharmaceutical Ingredients (APIs): Similar fluorinated benzaldehydes

are used in the synthesis of complex APIs. For example, related structures are precursors to

selective phosphodiesterase-4 (PDE4) inhibitors used in treating inflammatory conditions.

Synthesis of Heterocyclic Compounds: The aldehyde functionality provides a reactive handle

for the construction of various heterocyclic ring systems, which are common scaffolds in

many therapeutic agents.

Development of Novel Biologically Active Molecules: The unique electronic properties of the

fluorinated and methoxylated benzene ring make it an attractive starting material for the

synthesis of novel compounds with potential anticancer, anti-inflammatory, or antimicrobial

activities.

Materials Science: Fluorinated aromatic compounds can be used as building blocks for

specialty polymers and liquid crystals due to their unique thermal and electronic properties.

Conclusion
4-Fluoro-3-methoxybenzaldehyde is a versatile synthetic intermediate with significant

potential in medicinal chemistry and materials science. This guide has provided a detailed

overview of its molecular structure, properties, a reliable synthetic protocol, and its

characteristic spectral data. The information presented herein is intended to support

researchers and scientists in the effective utilization of this compound in their research and

development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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